molecular formula C12H28N2O14S B1143702 Glucosamine Sulfate CAS No. 14999-43-0

Glucosamine Sulfate

Cat. No.: B1143702
CAS No.: 14999-43-0
M. Wt: 456.42 g/mol
InChI Key: WLNBMPZUVDTASE-HXIISURNSA-N
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Description

Glucosamine Sulfate, also known as this compound, is a compound derived from glucose where the hydroxyl group is replaced with an amino group. It is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic. This compound is crucial for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional method for producing glucosamine sulfate involves the chemical extraction of chitin from marine or fungal sources using strong acid at high temperatures for long periods. This process typically uses concentrated hydrochloric acid to hydrolyze chitin into glucosamine .

Industrial Production Methods

In industrial settings, this compound is often produced by fermentation using wild-type or engineered microorganisms. Enzymatic catalysis with chitinolytic enzymes is another method where chitin is directly hydrolyzed to glucosamine. This method is considered more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

Glucosamine Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glucosaminic acid.

    Reduction: It can be reduced to form glucosaminitol.

    Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed

    Oxidation: Glucosaminic acid.

    Reduction: Glucosaminitol.

    Substitution: Various substituted glucosamines depending on the reagents used.

Scientific Research Applications

Glucosamine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-ammonio-2-deoxy-D-glucose) sulphate involves its incorporation into the cartilage matrix and joint fluid. It stimulates the production of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It also inhibits the degradation of cartilage by reducing the activity of enzymes that break down cartilage .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: Another derivative of glucose where an acetyl group is attached to the amino group.

    Chondroitin sulfate: A compound that is also involved in the formation of cartilage and is often used in combination with glucosamine sulfate in dietary supplements.

Uniqueness

This compound is unique due to its specific role in cartilage formation and repair. Unlike N-acetylglucosamine, it directly stimulates the production of cartilage components and inhibits cartilage degradation. Compared to chondroitin sulfate, it has a more direct effect on the synthesis of glycosaminoglycans and proteoglycans .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBMPZUVDTASE-HXIISURNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-43-0, 29031-19-4
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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